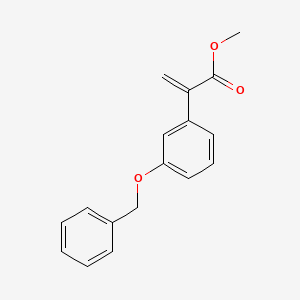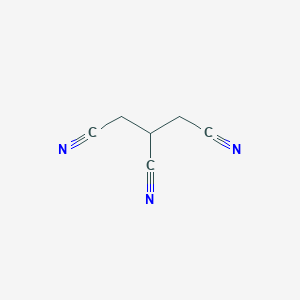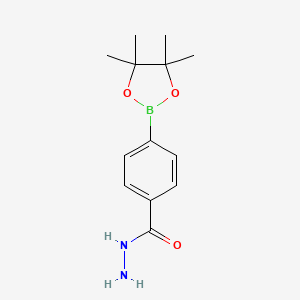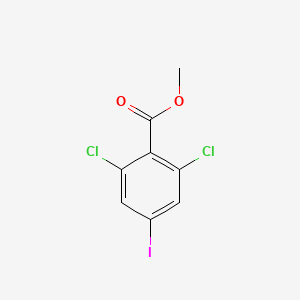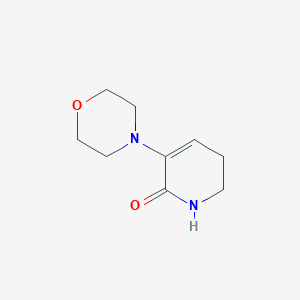
3-Morpholino-5,6-dihydropyridin-2(1H)-one
Descripción general
Descripción
3-Morpholino-5,6-dihydropyridin-2(1H)-one is a chemical compound with the CAS Number: 545445-40-7 and the Linear Formula: C9H14N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-Morpholino-5,6-dihydropyridin-2(1H)-one involves heating 5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone with ethyl [(4-methoxyphenyl)hydrazino]chloroacetate in ethyl acetate at 85 to 95°C for 20 hours under an inert atmosphere . Another method involves dissolving 3,3-Dichloropiperidin-2-one in morpholine and heating to 140 °C for 12 hours .Molecular Structure Analysis
The molecular structure of 3-Morpholino-5,6-dihydropyridin-2(1H)-one is represented by the formula C9H14N2O2 . The average mass is 182.220 Da and the monoisotopic mass is 182.105530 Da .Physical And Chemical Properties Analysis
3-Morpholino-5,6-dihydropyridin-2(1H)-one is a solid substance . It has a molecular weight of 182.22 . The compound is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Pyridines and Tetrahydroquinolines
3-Morpholino-5,6-dihydropyridin-2(1H)-one is utilized in the synthesis of pyridines and tetrahydroquinolines. This process involves a one-pot, four-component reaction sequence, highlighting its versatility in organic synthesis and pharmaceutical chemistry applications (Yehia, Polborn, & Müller, 2002).
Synthesis of Antimicrobials
It serves as an intermediate in the synthesis of potent antimicrobials, including arecoline derivatives and other biologically active compounds. This demonstrates its significance in medicinal chemistry (Kumar, Sadashiva, & Rangappa, 2007).
Role in Anticancer Drug Synthesis
The compound is a key intermediate in creating small molecule anticancer drugs. Its derivatives have shown potential biological activities, underscoring its importance in cancer research and drug development (Wang et al., 2016).
Applications in Pediatric Medicine
In pediatric medicine, a heterocycle compound synthesized from 3-Morpholino-5,6-dihydropyridin-2(1H)-one has shown promise in treating children with bronchial pneumonia. This illustrates its potential in developing new therapeutic agents for respiratory conditions in children (Ding & Zhong, 2022).
Synthesis of Dihydropyridine Derivatives
The compound is employed in synthesizing various 1,4-dihydropyridines derivatives, highlighting its role in creating structurally diverse and biologically relevant molecules (Prajapati et al., 2015).
Molecular Docking Studies
Its derivatives have been involved in molecular docking studies, particularly in evaluating antitumor activities. This indicates its relevance in computational drug discovery and design (Muhammad et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5-morpholin-4-yl-2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9-8(2-1-3-10-9)11-4-6-13-7-5-11/h2H,1,3-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRICXDSOENVWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619536 | |
| Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-5,6-dihydropyridin-2(1H)-one | |
CAS RN |
545445-40-7 | |
| Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(morpholin-4-yl)-1,2,5,6-tetrahydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

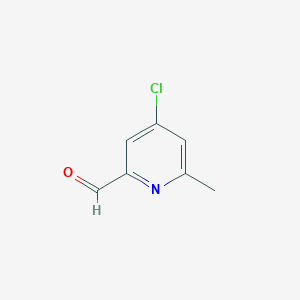
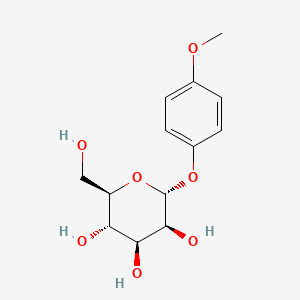
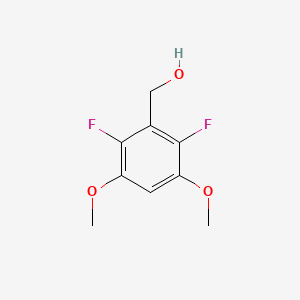
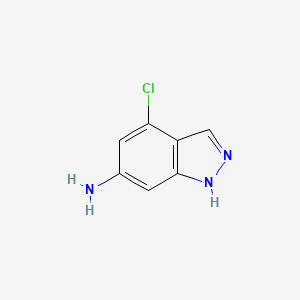
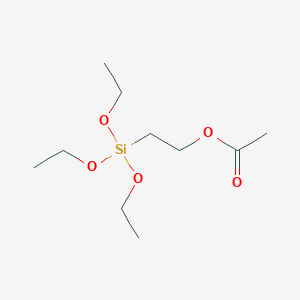
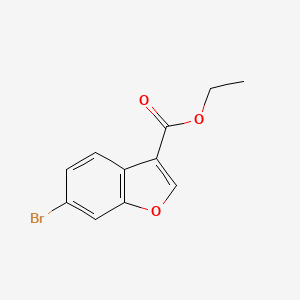
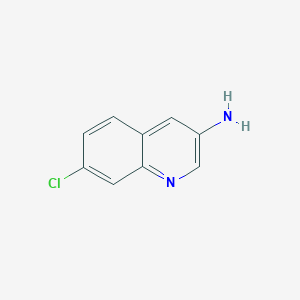
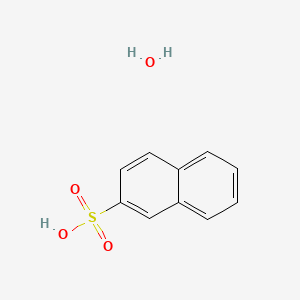
![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)
